molecular formula C17H23BrN2O4 B1597137 2-(4-Boc-piperazinyl)-2-(3-bromophenyl)acetic acid CAS No. 885273-07-4

2-(4-Boc-piperazinyl)-2-(3-bromophenyl)acetic acid

Cat. No. B1597137
M. Wt: 399.3 g/mol
InChI Key: UDCVKKOJQFQQIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Boc-piperazinyl)-2-(3-bromophenyl)acetic acid, also known as Boc-PPA, is an organic compound with a wide range of applications in the scientific research field. It is a versatile synthetic intermediate and is used in a variety of organic syntheses, such as the synthesis of peptides, polymers, and inhibitors. Boc-PPA has also been used in the development of drugs, as a model for drug design, and in the study of biochemical and physiological effects.

Scientific Research Applications

2-(4-Boc-piperazinyl)-2-(3-bromophenyl)acetic acid has a wide range of applications in the scientific research field. It is used as a model for drug design and as a synthetic intermediate in the synthesis of peptides, polymers, and inhibitors. It has also been used in the development of drugs, such as antifungal agents, and in the study of biochemical and physiological effects. 2-(4-Boc-piperazinyl)-2-(3-bromophenyl)acetic acid has also been used in the synthesis of peptide nucleic acids, which are used in the study of gene expression.

Mechanism Of Action

The mechanism of action of 2-(4-Boc-piperazinyl)-2-(3-bromophenyl)acetic acid is not fully understood. However, it is believed that the compound binds to proteins and other molecules, which leads to changes in the structure and function of these molecules. This binding is thought to be mediated by hydrogen bonding, electrostatic interactions, and hydrophobic interactions.

Biochemical And Physiological Effects

2-(4-Boc-piperazinyl)-2-(3-bromophenyl)acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which is involved in the regulation of blood pressure, and to inhibit the activity of enzymes involved in the metabolism of drugs. It has also been shown to inhibit the growth of bacteria and fungi, and to act as an antioxidant.

Advantages And Limitations For Lab Experiments

2-(4-Boc-piperazinyl)-2-(3-bromophenyl)acetic acid has several advantages for use in lab experiments. It is relatively easy to synthesize, and the methods used to synthesize it are well-established. It is also relatively inexpensive and can be stored for long periods of time without degradation. However, there are some limitations to its use in lab experiments. It is not water-soluble, and it is not very stable in the presence of light or oxygen.

Future Directions

The future directions of 2-(4-Boc-piperazinyl)-2-(3-bromophenyl)acetic acid research include further studies into its mechanism of action, its biochemical and physiological effects, and its applications in drug development. It could also be used in the development of peptide-based drugs and in the synthesis of peptide nucleic acids. Additionally, it could be used in the development of inhibitors and polymers, and in the study of gene expression. Finally, further studies into its advantages and limitations for lab experiments could be conducted.

properties

IUPAC Name

2-(3-bromophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O4/c1-17(2,3)24-16(23)20-9-7-19(8-10-20)14(15(21)22)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCVKKOJQFQQIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376099
Record name (3-Bromophenyl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Boc-piperazinyl)-2-(3-bromophenyl)acetic acid

CAS RN

885273-07-4
Record name (3-Bromophenyl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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